1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a tert-butylsulfanyl group, a hydroxy group, and a carboxylic acid group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the reaction of tert-butylsulfanyl chloride with a suitable cyclobutane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Thionyl chloride, phosphorus tribromide, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkyl halides, esters.
Scientific Research Applications
1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The tert-butylsulfanyl group can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4H-thiopyran-4-ones: These compounds share a similar sulfur-containing structure and are used in the synthesis of stable free radicals and semiconductors.
Bis(tert-butylsulfonyl)ethyne: This compound has a similar tert-butylsulfanyl group and is used in organic synthesis and material science.
Uniqueness
1-(Tert-butylsulfanyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring with a tert-butylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H16O3S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
1-tert-butylsulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3S/c1-8(2,3)13-9(7(11)12)4-6(10)5-9/h6,10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
VYPNODMXHVFQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1(CC(C1)O)C(=O)O |
Origin of Product |
United States |
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